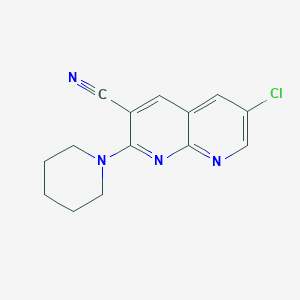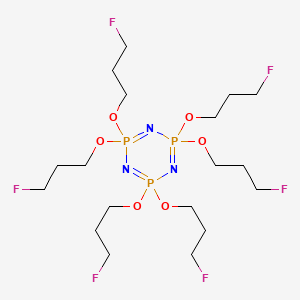![molecular formula C16H16N6O B1442631 1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 1306753-68-3](/img/structure/B1442631.png)
1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Übersicht
Beschreibung
1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1,2,4-Triazolo[1,5-a]pyrimidine derivatives have shown promising antibacterial activity against Staphylococcus aureus, a major pathogen responsible for a wide range of diseases. These compounds are recognized for their potential to inhibit crucial bacterial enzymes like DNA gyrase and topoisomerase IV, offering a new avenue for treating bacterial infections resistant to conventional antibiotics. The review by Li and Zhang (2021) highlights the significance of 1,2,4-triazole-containing hybrids in combating drug-resistant S. aureus strains, underscoring their broad-spectrum antibacterial efficacy against clinically relevant organisms (Li & Zhang, 2021).
Synthesis and Medicinal Applications of Heterocyclic Compounds
The compound's structural motif is beneficial for synthesizing various heterocycles, offering a versatile backbone for creating compounds with potential medicinal applications. Jindal and Kaur (2021) discuss the role of pyrimidine derivatives, including those related to 1,2,4-triazolo[1,5-a]pyrimidines, in developing optical sensors and their vast biological and medicinal applications. This underscores the compound's utility in crafting materials with exquisite sensing capabilities and significant biological relevance (Jindal & Kaur, 2021).
Development of Proton-Conducting Membranes
In the field of materials science, 1,2,4-triazole derivatives are explored for their potential in developing proton-conducting membranes for fuel cells. Prozorova and Pozdnyakov (2023) have shown that polymers based on 1,2,4-triazole can significantly improve the properties of electrolyte membranes, such as increasing thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions. This opens new avenues for creating more efficient and durable materials for energy applications (Prozorova & Pozdnyakov, 2023).
Eco-friendly Synthesis of Heterocyclic Compounds
The synthesis of 1,2,3-triazoles, closely related to 1,2,4-triazolo[1,5-a]pyrimidines, has been a focus of eco-friendly procedures. De Souza et al. (2019) review advances in copper-catalyzed azide-alkyne cycloadditions (CuAAC) for 1,2,3-triazoles synthesis, emphasizing new, recoverable catalysts and methodologies that offer environmental and operational benefits. This highlights the importance of green chemistry in the synthesis of heterocyclic compounds, potentially including the synthesis of 1,2,4-triazolo[1,5-a]pyrimidin-6-yl derivatives (De Souza et al., 2019).
Eigenschaften
IUPAC Name |
1-[7-[(E)-2-(dimethylamino)ethenyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-11(23)13-10-18-16-19-15(12-5-4-7-17-9-12)20-22(16)14(13)6-8-21(2)3/h4-10H,1-3H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGOVQBIDAANOF-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=NC(=N2)C3=CN=CC=C3)N=C1)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(N2C(=NC(=N2)C3=CN=CC=C3)N=C1)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1442548.png)

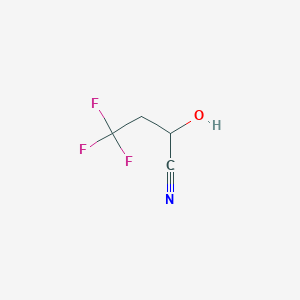
![1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one](/img/structure/B1442554.png)

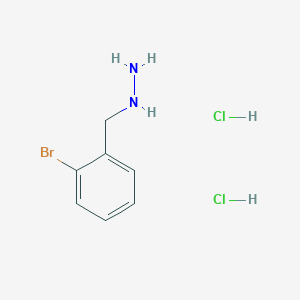
![{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride](/img/structure/B1442560.png)

![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)
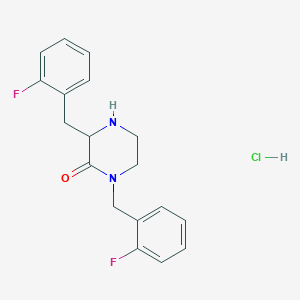
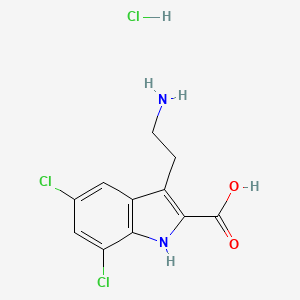
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride](/img/structure/B1442567.png)
